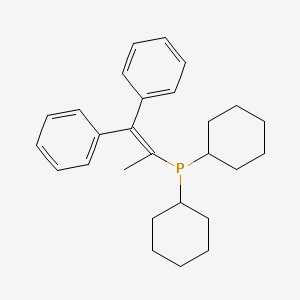
Cy-vBRIDP
Descripción general
Descripción
Cy-vBRIDP, also known as Dicyclohexyl(1-methyl-2,2-diphenylvinyl)phosphine or 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, is a phosphine ligand . It has an empirical formula of C27H35P and a molecular weight of 390.54 .
Molecular Structure Analysis
The molecular structure of Cy-vBRIDP consists of a phosphorus atom bonded to a vinyl group (1-methyl-2,2-diphenylvinyl) and two cyclohexyl groups . The InChI string representation of its structure isInChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 . Chemical Reactions Analysis
Cy-vBRIDP is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Cy-vBRIDP is a solid at room temperature. Its melting point is between 124-130 °C . It has a high logP value of 7.8, indicating that it is very hydrophobic .Aplicaciones Científicas De Investigación
Mitochondrial Research and Disease Modeling
Cybrid technology, involving the creation of cytoplasmic hybrids (cybrids), has been instrumental in mitochondrial research, particularly in understanding mitochondrial DNA (mtDNA) mutations and their impacts. This technique allows the expression of selected mtDNA sequences against a fixed nuclear DNA background. Studies using cybrids have provided insights into the effects of mtDNA mutations on mitochondrial biochemistry, mtDNA-nDNA compatibility, and the integrity of mtDNA in individuals without previously defined mtDNA mutations. These insights have been valuable in understanding mtDNA genotype-functional phenotype relationships in various mitochondriopathies (Swerdlow, 2007) (Wilkins, Carl, & Swerdlow, 2014).
Ethical Aspects of Cybrid Research
The ethical challenges of cybrid research, particularly in the context of cytoplasmic hybrid embryos, have been a topic of discussion. Addressing these ethical considerations is crucial for advancing research in this area while adhering to ethical standards (Camporesi & Boniolo, 2008).
Mitochondrial Replacement Therapy
Cybrid technology has been used in mitochondrial replacement therapy, particularly in the context of diseases like Leber's hereditary optic neuropathy (LHON). This involves replacing pathogenic mtDNA mutations with wildtype mtDNA, demonstrating the potential for therapeutic interventions in mitochondrial diseases (Wong et al., 2017).
Cancer Research
Cybrid models have also been employed in cancer research to study the role of mitochondria in tumor properties and metastasis. Studies have shown how the introduction of non-cancerous mitochondria into cancer cells can reverse various oncogenic characteristics, highlighting the significance of mitochondrial-nuclear cross-talk in cancer therapy (Kaipparettu et al., 2013).
Plant Breeding and Agriculture
In agriculture, cybrid technology has been used to create cybrids in citrus plants, offering insights into how genome rearrangement and cell compartment interplay affect plant physiology and performance. This has implications for plant breeding and developing varieties adaptable to a wide range of conditions (Faddetta et al., 2018).
Toxicology
Cybrid models are also proposed for studying toxicologic poisoning. This application of mitochondrial medicine can potentially advance the understanding of bioenergetics in various disease states, including toxicologic conditions (Jang, Lampe, & Becker, 2015).
Pathological Cell Process Modeling
Modeling pathological processes in cells using cybrids is a promising approach for understanding the dysfunction of the mitochondrial genome and molecular cellular pathological processes. This can aid in the development of therapeutic approaches for various human diseases (Sazonova et al., 2018).
Mecanismo De Acción
Target of Action
Cy-vBRIDP is a type of phosphine ligand . Ligands are molecules that bind to other (usually larger) molecules, and phosphine ligands, in particular, are known for their role in palladium-catalyzed coupling reactions . The primary targets of Cy-vBRIDP are palladium species involved in these reactions .
Mode of Action
The interaction of Cy-vBRIDP with its targets involves the formation of a catalyst system. This system effectively catalyzes coupling reactions of a wide range of aryl halides with arylboronic acids, amines, and aryl ketones . The unique structure of Cy-vBRIDP, which provides high electron density on phosphorus, enhances the initial oxidative addition to the aryl halide and the final reductive elimination step of the catalytic cycle .
Biochemical Pathways
The primary biochemical pathway affected by Cy-vBRIDP is the cross-coupling reaction pathway. This pathway involves the formation of carbon-carbon and carbon-nitrogen bonds, which are key steps in the synthesis of many types of natural products, fine chemicals, pharmaceutical intermediates, and polymers . The use of Cy-vBRIDP enhances the efficiency of these reactions, particularly when using less active aryl chlorides .
Result of Action
The molecular effect of Cy-vBRIDP’s action is the facilitation of bond formation in cross-coupling reactions . On a cellular level, this can lead to the synthesis of a wide variety of compounds, depending on the specific reactants used. These compounds can have various effects, from serving as building blocks in polymer production to acting as active pharmaceutical ingredients .
Action Environment
The action of Cy-vBRIDP can be influenced by various environmental factors. For instance, its stability in air is due to its unique structure that prevents oxidation to phosphine oxides . The efficiency of the reactions it catalyzes can also be affected by factors such as temperature and the presence of other substances in the reaction mixture . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPYCREGBACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475778 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cy-vBRIDP | |
CAS RN |
384842-24-4 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

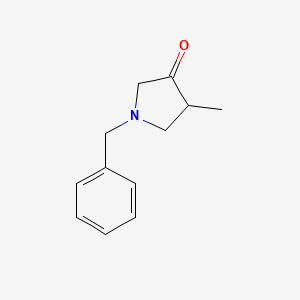
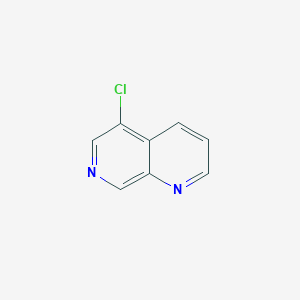

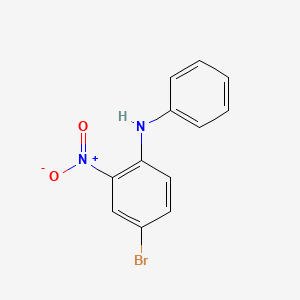
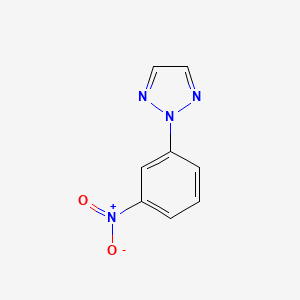

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
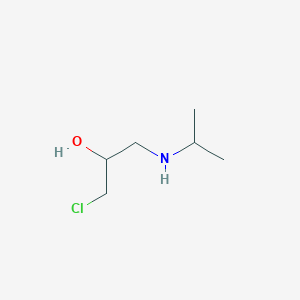
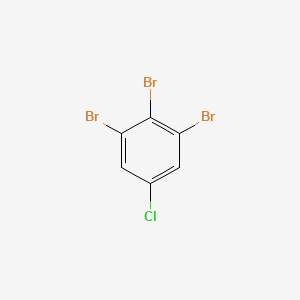


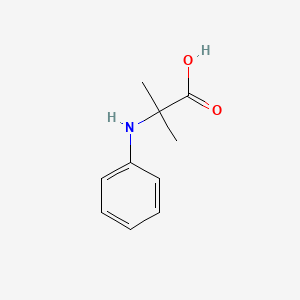
![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)